2,2'-Diamino-4,4'-bithiazole

Overview

Description

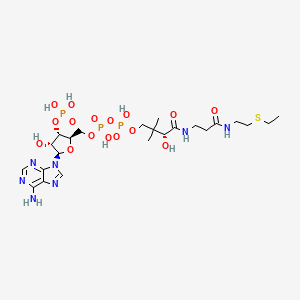

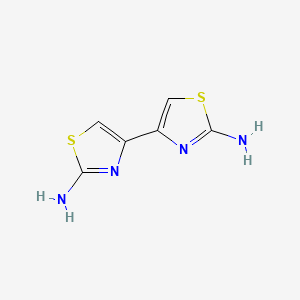

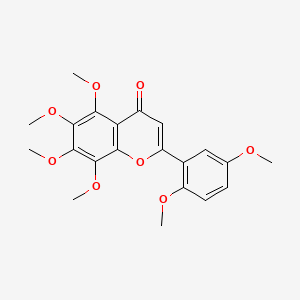

2,2’-Diamino-4,4’-bithiazole is an organic compound with the molecular formula C6H6N4S2. It is characterized by the presence of two amino groups attached to a bithiazole core.

Mechanism of Action

Target of Action

2,2’-Diamino-4,4’-bithiazole (DABTH) is a compound that primarily targets metal ions in molecular chemistry . It has been used as a ligand in coordination chemistry, forming complexes with various metal ions .

Mode of Action

DABTH interacts with its targets (metal ions) through coordination chemistry. In this process, DABTH acts as a ligand, donating electron pairs to the metal ions to form a coordination complex . This interaction results in changes in the electronic structure of the metal ions, which can influence their reactivity and other properties .

Biochemical Pathways

It’s known that the compound’s coordination complexes can exhibit various properties depending on the metal ions involved . These properties can potentially influence a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of DABTH’s action are largely dependent on the specific metal ions it interacts with. For example, DABTH has been used to synthesize polysilsesquioxane and its metal complexes, which exhibit soft ferromagnet properties at low temperatures .

Action Environment

The action, efficacy, and stability of DABTH can be influenced by various environmental factors. For instance, the presence of different metal ions in the environment can affect the types of coordination complexes that DABTH forms . Additionally, factors such as pH and temperature can influence the compound’s reactivity and stability .

Biochemical Analysis

Biochemical Properties

2,2’-Diamino-4,4’-bithiazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form complexes with metals such as nickel, cobalt, iron, and platinum, which can inhibit DNA synthesis in tumor cells . These interactions are essential for its function in various biochemical processes.

Cellular Effects

2,2’-Diamino-4,4’-bithiazole has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . This compound’s ability to form complexes with metals makes it a potent inhibitor of DNA synthesis in tumor cells, thereby affecting cellular proliferation and survival.

Molecular Mechanism

The molecular mechanism of 2,2’-Diamino-4,4’-bithiazole involves its binding interactions with biomolecules. It forms coordination complexes with metals, which can inhibit or activate enzymes and alter gene expression . These interactions are crucial for its biochemical activity and its role in inhibiting DNA synthesis in tumor cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’-Diamino-4,4’-bithiazole change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that its metal complexes exhibit different magnetic properties at low temperatures, indicating changes in its activity over time .

Dosage Effects in Animal Models

The effects of 2,2’-Diamino-4,4’-bithiazole vary with different dosages in animal models. At lower doses, it can effectively inhibit DNA synthesis without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

2,2’-Diamino-4,4’-bithiazole is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form complexes with metals can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2,2’-Diamino-4,4’-bithiazole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2,2’-Diamino-4,4’-bithiazole is crucial for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Diamino-4,4’-bithiazole can be synthesized through several methods. One common synthetic route involves the reaction of urea with 1,4-dibromo-2,3-butanedione . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the condensation reaction of 3,4-diaminobenzophenone with 2,3-butanedione monoxime .

Industrial Production Methods

In industrial settings, the production of 2,2’-Diamino-4,4’-bithiazole may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving the use of advanced techniques such as sol-gel methods to produce derivatives and complexes .

Chemical Reactions Analysis

Types of Reactions

2,2’-Diamino-4,4’-bithiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the bithiazole core, affecting its electronic properties.

Substitution: The amino groups in 2,2’-Diamino-4,4’-bithiazole can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, reactions with strong acids can lead to the liberation of hydrogen sulfide, while reactions with bases can result in the formation of salts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions can yield a variety of substituted bithiazole derivatives .

Scientific Research Applications

2,2’-Diamino-4,4’-bithiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

2,2’-Diamino-4,4’-bithiazole can be compared with other bithiazole derivatives, such as 2,2’-diamino-5,5’-dimethyl-4,4’-bithiazole. While these compounds share a similar core structure, their chemical properties and applications can vary significantly. For instance, the presence of additional substituents can alter their reactivity and biological activity .

List of Similar Compounds

- 2,2’-Diamino-5,5’-dimethyl-4,4’-bithiazole

- 2,2’-Diamino-4,4’-bis(1,3-thiazole)

- Various metal complexes of bithiazole derivatives

Properties

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S2/c7-5-9-3(1-11-5)4-2-12-6(8)10-4/h1-2H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFMTBTUKQIBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S2 | |

| Record name | (4,4'-BITHIAZOLE)-2,2'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19882 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074879 | |

| Record name | 2,2'-Diamino-4,4'-Bithiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-59-6 | |

| Record name | (4,4'-BITHIAZOLE)-2,2'-DIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19882 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-Diamino-4,4′-bithiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58139-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,4'-Bithiazole)-2,2'-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Diamino-4,4'-Bithiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-Diamino-4,4'-bithiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2′-Diamino-4,4′-bithiazole?

A1: 2,2′-Diamino-4,4′-bithiazole (DABTZ) has the molecular formula C6H6N4S2 and a molecular weight of 198.27 g/mol.

Q2: Which spectroscopic techniques are commonly employed to characterize DABTZ and its derivatives?

A2: Researchers frequently utilize Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and X-ray photoelectron spectroscopy (XPS) to characterize DABTZ and its derivatives [, , , ]. These techniques provide insights into the compound's structure, bonding, and electronic properties.

Q3: Does DABTZ exhibit thermal stability? What are its potential applications based on this property?

A3: Yes, DABTZ demonstrates remarkable thermal stability, with negligible weight loss observed up to temperatures as high as 290°C in nitrogen atmospheres []. This characteristic makes it a promising candidate for applications requiring high-temperature resistance, such as in the development of thermally stable polymers and materials [, ].

Q4: How does the incorporation of DABTZ affect the properties of polymers?

A4: Incorporating DABTZ into polymers, particularly conjugated polymers, can significantly influence their properties. For instance, it can enhance thermal stability [, , ] and influence solubility in various solvents [, ]. Additionally, the presence of bithiazole rings in polymers can contribute to desirable electrorheological characteristics, making them suitable for applications in smart materials and devices [, ].

Q5: What is the typical coordination mode of DABTZ with metal ions?

A5: DABTZ typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen atoms of its thiazole rings [, , ]. This coordination forms stable five-membered chelate rings with the metal center [, ].

Q6: Can DABTZ-based metal complexes exhibit magnetic properties?

A6: Yes, DABTZ-based metal complexes have demonstrated interesting magnetic properties. Depending on the specific metal ion and the overall structure of the complex, they can exhibit ferromagnetic [, , , , , ], antiferromagnetic [, , ], or soft ferromagnetic behavior [, ]. These properties make them attractive for various applications, including magnetic data storage and spintronics.

Q7: How does the structure of the polymer backbone influence the magnetic properties of DABTZ-containing polymeric complexes?

A7: The structure of the polymer backbone plays a crucial role in dictating the magnetic properties of DABTZ-containing polymeric complexes. For instance, incorporating bulky groups, such as benzene rings, into the polymer backbone can increase the distance between adjacent metal ions, thereby influencing the magnetic exchange interactions and ultimately affecting the overall magnetic behavior of the complex [].

Q8: Can DABTZ be used in the synthesis of catalysts?

A8: Yes, DABTZ can be incorporated into the structure of catalysts. For example, a copper(II) complex using DABTZ as a ligand has been shown to act as a catalyst in the epoxidation of polybutadiene and hydroxyl-terminated polybutadiene (HTPB) []. The complex, in conjunction with dimethyl dioxirane (DMD), facilitates the epoxidation reaction at room temperature.

Q9: Does DABTZ have any applications in analytical chemistry?

A9: Yes, DABTZ has shown promise in analytical applications, particularly in solid-phase extraction techniques for the preconcentration and determination of metal ions like mercury(II) [] and uranyl ions []. DABTZ forms complexes with these metal ions, allowing their selective extraction and subsequent quantification using spectrophotometry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)ethanamine](/img/structure/B1205935.png)